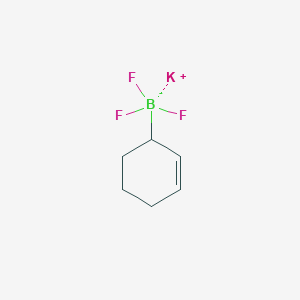

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide

Description

Properties

Molecular Formula |

C6H9BF3K |

|---|---|

Molecular Weight |

188.04 g/mol |

IUPAC Name |

potassium;cyclohex-2-en-1-yl(trifluoro)boranuide |

InChI |

InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h2,4,6H,1,3,5H2;/q-1;+1 |

InChI Key |

HXQIVXVCVIIDBM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1CCCC=C1)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (cyclohex-2-en-1-yl)trifluoroboranuide typically involves the reaction of cyclohex-2-en-1-ylboronic acid with potassium bifluoride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then isolated by filtration and purified by recrystallization.

Cyclohex-2-en-1-ylboronic acid: is reacted with (KHF2) in an anhydrous solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohex-2-en-1-ylboronic acid.

Reduction: It can be reduced to form cyclohex-2-en-1-ylborane.

Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

Oxidation: Cyclohex-2-en-1-ylboronic acid.

Reduction: Cyclohex-2-en-1-ylborane.

Substitution: Various substituted cyclohex-2-en-1-yl derivatives depending on the reagents used.

Scientific Research Applications

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide has several scientific research applications:

Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound is used as a reagent in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium (cyclohex-2-en-1-yl)trifluoroboranuide in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The general steps are:

- Formation of the boronate complex.

- Transmetalation with a palladium catalyst.

- Formation of the carbon-carbon bond.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : Potassium (cyclohex-2-en-1-yl)trifluoroboranuide

- Molecular Formula : C₆H₉BF₃K

- Molecular Weight : 188.05 g/mol

- CAS Number : 446065-11-8

- Synonyms: Potassium cyclohexyltrifluoroborate (common but non-IUPAC) .

Structural Features

The compound consists of a cyclohexene ring substituted at the 2-position with a trifluoroboranuide group ([BF₃]⁻) coordinated to a potassium counterion. The cyclohexene moiety introduces unsaturation, which influences reactivity and stability compared to fully saturated analogs .

Applications

Potassium trifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions as air-stable, moisture-tolerant alternatives to boronic acids. The cyclohexenyl substituent may enhance solubility in organic solvents, making it advantageous in pharmaceutical synthesis .

Comparison with Similar Potassium Trifluoroborate Salts

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability

Cyclohexenyl vs. Aryl Substituents :

- Cyclohexenyl derivatives (e.g., the target compound) exhibit moderate steric hindrance, favoring cross-coupling with bulky partners. In contrast, aryl-substituted analogs (e.g., 2,4-dichlorophenyl) show enhanced electronic effects due to halogenation, accelerating oxidative addition in Pd-catalyzed reactions .

- The cyclohexene ring’s unsaturation may reduce thermal stability compared to saturated cyclohexyl analogs, as seen in thermogravimetric analyses (TGA) .

Isomer Effects :

- Potassium cyclohex-1-en-1-yltrifluoroborate (CAS 1186667-20-8) is a structural isomer of the target compound. The position of the double bond (1-en-1-yl vs. 2-en-1-yl) alters steric and electronic profiles, impacting crystallization behavior and solubility .

Biological Activity

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide, also known as potassium cyclohexenyltrifluoroborate, is a compound with the molecular formula and a molecular weight of 188.04 g/mol. It is classified as a boron-containing compound and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C6H9BF3K |

| Molecular Weight | 188.04 g/mol |

| CAS Number | 1186667-20-8 |

| Melting Point | 191-196 °C |

| Purity | NLT 98% |

The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability and prevent degradation.

This compound exhibits biological activity primarily through its role as a boron donor in organic reactions. Boron compounds have been shown to interact with various biological systems, influencing processes such as enzyme activity, signaling pathways, and cellular metabolism. Specific studies indicate that boron-containing compounds can modulate the activity of certain receptors and enzymes, potentially leading to therapeutic effects.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that certain boron compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies on related trifluoroborate compounds suggest that they may inhibit tumor growth through mechanisms involving oxidative stress and cell cycle arrest.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of boron compounds, including this compound. These compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative damage.

- Synthetic Applications : The compound has been utilized in various synthetic pathways, particularly in the formation of carbon-carbon bonds. Its ability to serve as a boron source in cross-coupling reactions makes it valuable in the synthesis of complex organic molecules, which can have biological implications.

Toxicity and Safety

While this compound shows promise in various applications, safety data indicates that it should be handled with care due to potential irritant effects on skin and eyes. Appropriate safety measures should be taken when working with this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.